

Technical Support Center: Managing Neutropenia in Lisaftoclax Experiments

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Compound of Interest		
Compound Name:	Lisaftoclax	
Cat. No.:	B3028529	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia during pre-clinical and clinical experiments with **Lisaftoclax**.

Frequently Asked Questions (FAQs)

Q1: What is Lisaftoclax and how does it work?

A1: **Lisaftoclax** (APG-2575) is an investigational, orally administered, selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that is often overexpressed in various hematologic malignancies, preventing cancer cells from undergoing programmed cell death (apoptosis).[2] By selectively inhibiting BCL-2, **Lisaftoclax** restores the apoptotic process in malignant cells.[2]

Q2: Why is neutropenia a common side effect of **Lisaftoclax**?

A2: Neutropenia, a decrease in the number of neutrophils, is a known on-target effect of BCL-2 inhibitors. The survival and maturation of neutrophil precursors in the bone marrow are dependent on BCL-2. Inhibition of BCL-2 by **Lisaftoclax** can disrupt this process, leading to a reduction in circulating neutrophils.

Q3: What is the reported incidence of neutropenia in clinical trials with **Lisaftoclax**?



A3: The incidence of neutropenia varies depending on the study, whether **Lisaftoclax** is used as a monotherapy or in combination with other agents, and the patient population. Grade ≥3 neutropenia has been reported as a common treatment-emergent adverse event (TEAE).[2][3] [4][5][6]

Quantitative Data Summary

The following tables summarize the incidence of neutropenia observed in various clinical studies of **Lisaftoclax**.

Table 1: Incidence of Neutropenia with **Lisaftoclax** Monotherapy

Study Population	Any Grade Neutropenia (%)	Grade ≥3 Neutropenia (%)	Reference
Relapsed/Refractory (R/R) CLL/SLL and other Hematologic Malignancies (n=52)	26.9	21.2	[4]
R/R CLL/SLL (n=not specified)	22.2 (TRAE)	13.9 (TRAE)	[7]
R/R Multiple Myeloma or AL Amyloidosis (n=49)	20.4 (TRAE)	14.3 (TRAE)	[8]

TRAE: Treatment-Related Adverse Event CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma

Table 2: Incidence of Grade ≥3 Neutropenia with **Lisaftoclax** in Combination Therapies



Combination Regimen	Study Population	Grade ≥3 Neutropenia (%)	Reference
Lisaftoclax + Azacitidine	Treatment-Naïve or R/R AML	57.9	[2]
Lisaftoclax + Acalabrutinib	R/R CLL/SLL	30	[6]
Lisaftoclax + Rituximab	R/R CLL/SLL	28	[6]
Lisaftoclax + Pomalidomide + Dexamethasone	R/R Multiple Myeloma	44	[9]
Lisaftoclax + Ibrutinib	Treatment-Naïve Waldenström Macroglobulinemia	15.2 (TRAE)	[8]

AML: Acute Myeloid Leukemia

Troubleshooting Guides

Issue 1: A subject in our experiment has developed Grade 3 or 4 neutropenia.

Possible Cause: On-target effect of **Lisaftoclax** on neutrophil precursors.

Suggested Action Plan:

- Confirm Neutropenia Grade:
 - Grade 3 Neutropenia: Absolute Neutrophil Count (ANC) <1.0 to 0.5 x 109/L.
 - Grade 4 Neutropenia: ANC <0.5 x 10⁹/L.
- Dose Modification:
 - For the first occurrence of Grade 3 neutropenia with infection or fever, or Grade 4 hematologic toxicities, interrupt Lisaftoclax treatment.



- Once the toxicity has resolved to Grade 1 or baseline, therapy may be resumed at the same dose.
- For recurrent Grade 3 or any subsequent Grade 4 events, interrupt Lisaftoclax and resume at a reduced dose once resolved. A dose reduction of Lisaftoclax may be required in some cases of neutropenia.[8]

Supportive Care:

 Consider the use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim or pegfilgrastim, as per institutional guidelines, particularly in cases of febrile neutropenia or prolonged severe neutropenia.

Monitoring:

 Increase the frequency of complete blood count (CBC) with differential monitoring to at least twice weekly until resolution.[10]

Issue 2: A subject has developed febrile neutropenia.

Definition: An oral temperature >38.3°C (101°F) or a temperature of \geq 38.0°C (100.4°F) for at least one hour, with an ANC <0.5 x 10 9 /L.[11]

Immediate Actions:

- Hospitalization: Hospital admission is generally recommended for high-risk patients.[12]
- Cultures: Obtain blood cultures from both a peripheral vein and any indwelling catheter.[13]
- Empiric Antibiotics: Promptly initiate broad-spectrum intravenous antibiotics, ideally within one hour of fever onset.[14] The choice of antibiotics should be guided by local institutional guidelines and susceptibility patterns.[13]
- **Lisaftoclax** Interruption: Withhold **Lisaftoclax** treatment until the infection is controlled and neutropenia resolves.
- Supportive Care: Provide intravenous fluids and other supportive measures as clinically indicated.



Experimental Protocols

Protocol 1: Monitoring for Neutropenia

- Baseline Assessment: Prior to initiating Lisaftoclax, perform a complete blood count (CBC)
 with differential to establish baseline neutrophil levels.
- Dose Ramp-Up Phase: During the initial dose ramp-up phase (typically the first 5-7 days), perform a CBC with differential daily.[5][6]
- Continuous Dosing Phase (First 2 Cycles): Monitor CBC with differential at least weekly.
- Continuous Dosing Phase (Subsequent Cycles): For stable patients, the monitoring frequency can be reduced to every 2-4 weeks.[10]
- Unscheduled Monitoring: Perform a CBC with differential promptly if the subject develops signs or symptoms of infection.

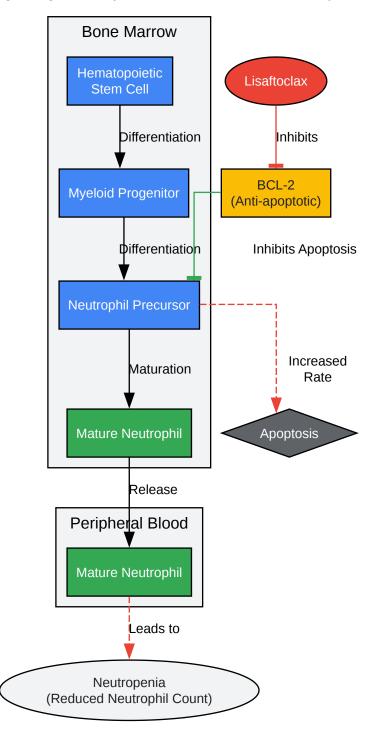
Protocol 2: Management of Asymptomatic Neutropenia

Neutropenia Grade	Absolute Neutrophil Count (ANC)	Recommended Action
Grade 1-2	1.5 to >1.0 x 10 ⁹ /L	Continue Lisaftoclax at the current dose. Increase monitoring frequency if ANC is trending downwards.
Grade 3	<1.0 to 0.5 x 10 ⁹ /L	Interrupt Lisaftoclax. Monitor ANC closely. Resume at the same or a reduced dose upon recovery to ≤ Grade 2.
Grade 4	<0.5 x 10 ⁹ /L	Interrupt Lisaftoclax. Consider G-CSF support. Resume at a reduced dose upon recovery to ≤ Grade 2.



Visualizations

Signaling Pathway: BCL-2 Inhibition and Neutropenia



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Caption: BCL-2 Inhibition Pathway to Neutropenia.

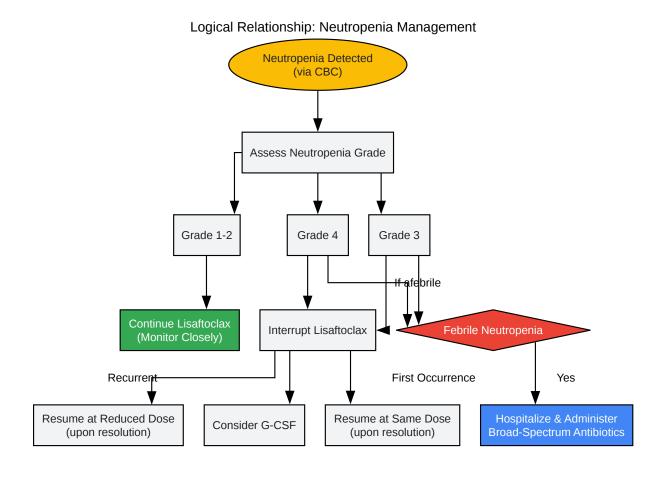


Experimental Workflow: Neutropenia Monitoring Baseline CBC with Differential Initiate Lisaftoclax Treatment Dose Ramp-Up Phase Daily CBC with Differential Continuous Dosing (Cycles 1-2) Weekly CBC with Differential Continuous Dosing (Subsequent Cycles) Bi-weekly to Monthly CBC (for stable patients) Signs of Infection? Yes Prompt CBC with Differential

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Caption: Workflow for Neutropenia Monitoring.





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Caption: Management Logic for Neutropenia.

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